Batzelladine H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Batzelladine H is a polycyclic guanidine alkaloid isolated from marine sponges, particularly those belonging to the genus Batzella. This compound has garnered significant interest due to its unique structure and potent biological activities, including antiviral and antimicrobial properties .
Preparation Methods
The synthesis of batzelladine H involves several complex steps. One approach includes the use of a diastereoselective [4 + 2]-annulation of vinyl carbodiimides with chiral N-alkyl imines to access the stereochemically rich polycyclic guanidine cores . Another method involves the Eschenmoser sulfide contraction to elaborate glutamic acid
Chemical Reactions Analysis
Batzelladine H undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as peracids.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of batzelladine derivatives.
Substitution: The guanidine moiety in this compound can participate in nucleophilic substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex polycyclic structures and stereoselective synthesis.
Industry: While industrial applications are limited, its unique structure and biological activities make it a compound of interest for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of batzelladine H involves its interaction with molecular targets such as viral proteases. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the replication of viruses . The exact molecular pathways and targets are still under investigation, but its ability to disrupt protein-protein interactions is a key aspect of its biological activity.
Comparison with Similar Compounds
Batzelladine H is part of a family of batzelladine alkaloids, which include batzelladines A, B, C, D, E, F, G, and I . These compounds share a similar polycyclic guanidine core but differ in their side chains and stereochemistry. This compound is unique due to its specific structural configuration and potent biological activities, particularly its antiviral properties .
Similar compounds include:
Batzelladine A: Known for its anti-HIV-1 activity.
Batzelladine B: Exhibits antimicrobial properties.
Batzelladine D: Studied for its potential in treating viral infections.
Properties
CAS No. |
188112-85-8 |
---|---|
Molecular Formula |
C35H57N6O3+ |
Molecular Weight |
609.9 g/mol |
IUPAC Name |
7-[(1S,4S,6R,10R)-9-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]heptyl (1S)-10-heptyl-6-methyl-7,9-diaza-12-azoniatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-5-carboxylate |
InChI |
InChI=1S/C35H56N6O3/c1-4-5-6-8-11-14-26-22-30-18-19-31-32(25(3)36-34(37-26)40(30)31)33(42)44-20-13-10-7-9-12-15-27-23-29-17-16-28-21-24(2)41(43)35(38-27)39(28)29/h24,26-30,43H,4-23H2,1-3H3/p+1/t24-,26?,27-,28+,29+,30+/m1/s1 |
InChI Key |
HKOJXFBELGWAOF-CCVDORCPSA-O |
Isomeric SMILES |
CCCCCCCC1C[C@@H]2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N4)N([C@@H](C6)C)O)C)N1 |
Canonical SMILES |
CCCCCCCC1CC2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCCC4CC5CCC6N5C(=N4)N(C(C6)C)O)C)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.